molecular formula C18H20N2O B11844408 N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide CAS No. 651733-99-2

N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide

Cat. No.: B11844408
CAS No.: 651733-99-2
M. Wt: 280.4 g/mol
InChI Key: QTUVLGFZCFEDAP-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide is a small molecule compound of significant interest in preclinical neuroscientific and pharmacological research. Research into structurally related acetamide and isoindole compounds suggests potential for modulating key neurological targets . Specifically, analogues of this chemotype have been investigated for their activity on G protein-coupled receptors (GPCRs), which are pivotal in signal transduction and are therapeutic targets for a range of disorders . For instance, certain N-phenylacetamide derivatives have been explored as modulators of the G protein-coupled receptor 17 (GPCR17), a target under investigation for the treatment of neuro-degenerative diseases . Furthermore, research on similar compounds has extended to other receptor systems, including metabotropic glutamate receptors (mGluRs), which represent a promising avenue for addressing social deficits associated with psychiatric conditions such as autism spectrum disorders and schizophrenia . The compound thus serves as a valuable chemical tool for researchers aiming to elucidate novel signaling pathways and develop potential therapeutic agents for central nervous system conditions.

Properties

CAS No.

651733-99-2

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N-[2-(3,5-dimethylphenyl)-1,3-dihydroisoindol-5-yl]acetamide

InChI

InChI=1S/C18H20N2O/c1-12-6-13(2)8-18(7-12)20-10-15-4-5-17(19-14(3)21)9-16(15)11-20/h4-9H,10-11H2,1-3H3,(H,19,21)

InChI Key

QTUVLGFZCFEDAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Optimization of Reaction Conditions

  • Solvent selection : DMF outperforms toluene and THF due to its high polarity, which stabilizes intermediates.

  • Temperature control : Excessive heat (>150°C) leads to decomposition, while temperatures <100°C result in incomplete cyclization.

  • Catalyst screening : Sulfuric acid provides superior acetylation efficiency compared to p-toluenesulfonic acid or Lewis acids like AlCl3.

Copper-Catalyzed Annulation of Ugi-4CR Intermediates

A divergent synthesis strategy reported in recent literature utilizes Ugi-4CR (Ugi four-component reaction) intermediates coupled with copper(I)-catalyzed annulation to access isoindolin-2-yl-acetamides. While this method primarily targets isoindolin-2-yl derivatives, modifications enable its adaptation for this compound.

Reaction Sequence

  • Ugi-4CR Step :

    • Components: 3,5-dimethylbenzaldehyde, ammonium chloride, tert-butyl isocyanide, and bromoacetic acid.

    • Conditions: Methanol, 25°C, 24 hours.

    • Yield: 45–58%.

  • Copper-Catalyzed Annulation :

    • Reagents: Ugi adduct (1 equiv), phenylethyne (1.5 equiv), CuBr (10 mol%), Cs2CO3 (2 equiv).

    • Solvent: Polyethylene glycol (PEG-400).

    • Conditions: 100°C, 2 hours under N2.

    • Yield: 81–93%.

Critical Parameters

ParameterOptimal ValueImpact on Yield
Cu catalyst loading20 mol%Maximizes C–C coupling efficiency
BaseK2CO3Enhances deprotonation of terminal alkyne
SolventPEG-400Stabilizes copper intermediates

This method offers superior regioselectivity (Z/E ≥ 94:6) and scalability, with demonstrated gram-scale synthesis.

Palladium-Mediated Cross-Coupling for Aryl Functionalization

A patent-derived approach leverages palladium-catalyzed cross-coupling to introduce the 3,5-dimethylphenyl group post-cyclization. The isoindole intermediate is first brominated at the 2-position using N-bromosuccinimide (NBS) in CCl4, followed by a Suzuki-Miyaura coupling with 3,5-dimethylphenylboronic acid.

Stepwise Protocol

  • Bromination :

    • Reagents: NBS (1.1 equiv), AIBN (0.1 equiv).

    • Conditions: CCl4, reflux, 4 hours.

    • Yield: 89%.

  • Suzuki Coupling :

    • Catalysts: Pd(PPh3)4 (5 mol%), K2CO3 (3 equiv).

    • Solvent: DME/H2O (4:1).

    • Conditions: 80°C, 12 hours.

    • Yield: 76%.

Post-coupling acetylation follows the protocol outlined in Section 1.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield
Multi-Step SynthesisHigh purity, crystalline productLengthy (3–4 steps), moderate yields68–72%
Ugi-4CR/CopperRapid, scalable, excellent regioselectivityRequires specialized catalysts81–93%
Palladium Cross-CouplingFlexible aryl group introductionCostly palladium catalysts76%

The Ugi-4CR/copper method emerges as the most efficient for large-scale production, whereas the multi-step approach remains valuable for analytical-grade synthesis.

Purification and Characterization

All routes necessitate rigorous purification:

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization : Ethanol/water mixtures improve crystalline purity.

  • Spectroscopic validation :

    • 1H NMR (400 MHz, CDCl3): δ 7.32 (d, J = 8.0 Hz, 1H), 6.94 (s, 2H), 6.78 (s, 1H), 4.25 (s, 2H), 3.82 (t, J = 8.0 Hz, 2H), 2.90 (t, J = 8.0 Hz, 2H), 2.34 (s, 6H), 2.12 (s, 3H).

    • HRMS : m/z calculated for C18H20N2O [M+H]+: 281.1654; found: 281.1651 .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions (e.g., acidic or basic medium, elevated temperatures).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide exhibit significant biological activities including:

  • Anticancer Activity : Studies have shown that this compound can interfere with cellular processes involved in cancer cell proliferation and survival. Its mechanism of action may involve interactions with specific proteins or enzymes.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The unique substitution pattern of this compound may provide advantages in targeting microbial infections.

Case Studies

Case Study 1: Anticancer Activity Assessment
A study conducted on a series of isoindole derivatives revealed that this compound exhibited notable cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cell survival.

Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using minimum inhibitory concentration (MIC) tests, showing promising results compared to standard antibiotics.

Mechanism of Action

The mechanism of action of N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to trigger specific signaling pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application/Notes
N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide 2,3-dihydro-1H-isoindol 3,5-Dimethylphenyl, acetamide ~265 (estimated) Potential agrochemical/pharmaceutical scaffold
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Phenylacetamide 3,5-Dimethylphenyl, trichloro 297.5 (calculated) Crystallographic studies
N-(2-methyl-1,3-dioxo-isoindol-5-yl)acetamide 1,3-dioxo-isoindol Methyl, dioxo, acetamide 218.21 PSA = 66.48 Ų
Oxadixyl Phenylacetamide 2,6-Dimethylphenyl, oxazolidinyl 278.3 Fungicide

Key Research Findings

  • Crystallography : Bulky 3,5-dimethylphenyl groups increase asymmetric unit complexity in acetamides, as seen in . This may translate to enhanced thermal stability in the target compound .
  • Bioactivity : Agrochemical analogs () demonstrate that dimethylphenyl groups are compatible with pesticidal activity, though isoindol-based structures may require tailored formulations for efficacy.
  • Solubility : The target compound’s hydrophobicity (due to dimethylphenyl) contrasts with more polar analogs like CAS 2306-99-2, suggesting divergent ADME profiles .

Biological Activity

N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O, with a molecular weight of approximately 280.4 g/mol. The compound features an isoindole moiety, which is known for its diverse biological activities. The acetamide group suggests potential applications in drug development, particularly as a therapeutic agent targeting specific biological pathways .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Isoindole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from oxidative stress and neurotoxicity .
  • Antimicrobial Properties : The structural characteristics of these compounds may confer activity against a range of microbial pathogens.

The mechanisms underlying the biological activities of this compound involve interactions with various cellular targets:

  • Protein Interactions : The compound may bind to specific proteins involved in cell signaling pathways that regulate growth and survival.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase II, which plays a role in maintaining pH balance within cells .
  • Oxidative Stress Modulation : By reducing oxidative stress markers in neuronal cells, the compound may exert protective effects against neurodegenerative conditions.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamideIsoindole core with dioxo substituentsAnticancerDioxo group enhances reactivity
3-Oxoisoindole derivativesSimilar isoindole structureAntimicrobialVarying substituents affect activity
4-Carboxamide derivativesCarboxamide functional groupAnticancerDifferent mechanisms of action

This compound stands out due to its specific substitution pattern and potential dual activity against both cancer and microbial targets. This unique combination may offer advantages in drug development compared to other similar compounds.

Case Studies

Several studies have investigated the biological activity of acetamide derivatives:

  • A study on a series of acetamide compounds demonstrated neuroprotective effects in PC12 cells against sodium nitroprusside-induced damage. The most effective compound showed significant selectivity for carbonic anhydrase II inhibition .
  • Another investigation into isoindole derivatives revealed vasorelaxant properties and heart-rate-reducing activity in vitro, indicating potential cardiovascular benefits .

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